ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate
CAS No.:
Cat. No.: VC16191610
Molecular Formula: C2H18FeN2O12S2
Molecular Weight: 382.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H18FeN2O12S2 |
|---|---|
| Molecular Weight | 382.2 g/mol |
| IUPAC Name | ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate |
| Standard InChI | InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2 |
| Standard InChI Key | GAGUCKQNZZFVCU-UHFFFAOYSA-L |
| Canonical SMILES | C(CN)N.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Introduction
Structural and Compositional Characteristics
Molecular Architecture
The compound crystallizes as a tetrahydrate, with water molecules occupying lattice positions around the central iron(II) ion. The ethylenediamine ligand acts as a bidentate donor, coordinating via its two nitrogen atoms to form a six-membered chelate ring around the metal center . Hydrogen sulfate ions serve as counterions, balancing the +2 charge of the iron while participating in hydrogen-bonding networks with water molecules. This arrangement stabilizes the octahedral geometry typical of iron(II) complexes, as evidenced by spectral data from analogous compounds .
Table 1: Comparative Molecular Properties of Related Iron(II) Complexes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydration State |
|---|---|---|---|
| Ethane-1,2-diamine;HSO₄⁻;Fe²⁺;4H₂O | C₂H₁₈FeN₂O₁₂S₂ | 382.2 | Tetrahydrate |
| Ferrous ethylenediammonium sulfate | C₂H₁₀FeN₂O₈S₂ | 310.1 | Anhydrous |
| Iron(II) ethylenediamine sulfate | C₂H₈FeN₂O₄S | 212.01 | Anhydrous |
Spectroscopic Signatures
Infrared (IR) spectroscopy of related N₂O₂-donor complexes reveals characteristic peaks:
-
S=O Symmetric Stretching: 1105 cm⁻¹ (hydrogen sulfate).
-
Fe–N Vibrations: 450–500 cm⁻¹, confirming metal-ligand coordination .
UV-Vis spectra of iron(II) analogs exhibit d-d transitions at 8,140–24,000 cm⁻¹, consistent with octahedral geometry . These features suggest similar electronic behavior in the tetrahydrate, though hydration may redshift absorption bands due to ligand field perturbations .
Synthesis and Stabilization
Preparation Methods
The compound is synthesized via stepwise protonation and complexation:
-
Ligand Activation: Ethylenediamine reacts with sulfuric acid under ice-cooling to form a protonated intermediate .
-
Metal Incorporation: Iron(II) sulfate is introduced, displacing protons and forming the coordination sphere.
-
Crystallization: Slow evaporation in aqueous solution yields tetrahydrate crystals, stabilized by hydrogen bonding between sulfate ions and water.
"Controlled protonation of ethylenediamine is critical to prevent oxidation of Fe²⁺ to Fe³⁺ during synthesis." —Adapted from
Stability Considerations
The tetrahydrate is hygroscopic, requiring storage under anhydrous conditions to prevent deliquescence. Thermal gravimetric analysis (TGA) of analogous compounds indicates dehydration onset at 80–100°C, followed by sulfate decomposition above 300°C.
Functional Applications
Nanomaterial Synthesis
The compound serves as a reducing agent in gold nanoparticle (AuNP) fabrication. In one protocol:
-
Reaction: Au³⁺ + Fe²⁺ → Au⁰ + Fe³⁺
-
Size Control: Particle diameter (5–50 nm) is modulated by adjusting the Fe²⁺:Au³⁺ molar ratio.
Table 2: Nanoparticle Synthesis Parameters
| Fe²⁺:Au³⁺ Ratio | Average Particle Size (nm) | Polydispersity Index |
|---|---|---|
| 1:1 | 12 ± 3 | 0.15 |
| 2:1 | 8 ± 2 | 0.12 |
| 3:1 | 5 ± 1 | 0.10 |
Data adapted from
Analytical Chemistry
As a redox standard, the compound’s high solubility (≥100 g/L at 25°C) enables precise titrations. Potentiometric studies confirm its use in determining dichromate concentrations, with a stoichiometric error margin of ±0.05%.
Future Research Trajectories
-
Catalytic Applications: Exploring Fe²⁺/Fe³⁺ redox cycling in Fenton-like reactions for pollutant degradation.
-
Magnetic Studies: Investigating spin-crossover behavior in hydrated vs. anhydrous forms.
-
Biological Compatibility: Assessing chelation therapy potential for iron overload disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume